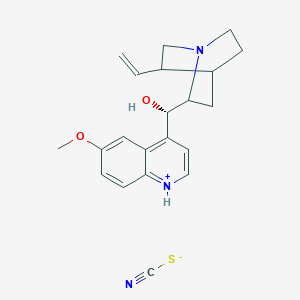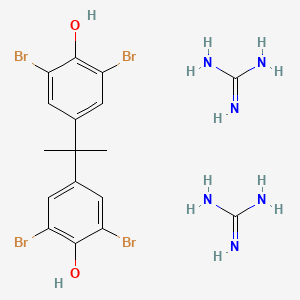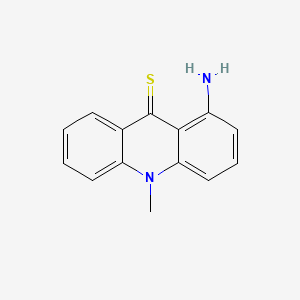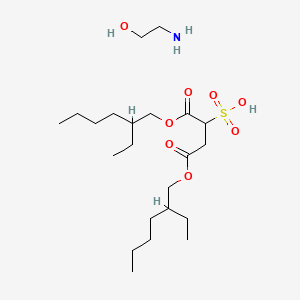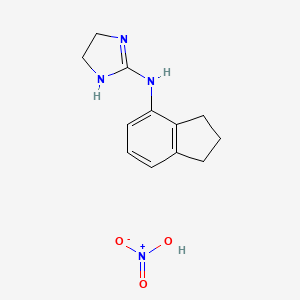
Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate: is an organic compound with the molecular formula C₁₀H₁₂NNaO₆S . It is known for its unique chemical structure, which includes a nitrophenoxy group attached to a propanesulphonate moiety. This compound is often used in various scientific research applications due to its distinct properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate typically involves the reaction of 4-methyl-2-nitrophenol with 3-chloropropanesulfonic acid sodium salt under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the nitrophenoxy group.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays.
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of various chemicals and materials.
Mécanisme D'action
The mechanism of action of Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in various chemical reactions, leading to the modulation of biological pathways. The sulphonate group enhances the compound’s solubility and facilitates its interaction with aqueous environments.
Comparaison Avec Des Composés Similaires
- Sodium 3-(4-chloro-2-nitrophenoxy)propanesulphonate
- Sodium 3-(4-methyl-2-aminophenoxy)propanesulphonate
- Sodium 3-(4-methyl-2-hydroxyphenoxy)propanesulphonate
Uniqueness: Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate is unique due to the presence of both a nitro group and a sulphonate group in its structure. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
79817-52-0 |
|---|---|
Formule moléculaire |
C10H12NNaO6S |
Poids moléculaire |
297.26 g/mol |
Nom IUPAC |
sodium;3-(4-methyl-2-nitrophenoxy)propane-1-sulfonate |
InChI |
InChI=1S/C10H13NO6S.Na/c1-8-3-4-10(9(7-8)11(12)13)17-5-2-6-18(14,15)16;/h3-4,7H,2,5-6H2,1H3,(H,14,15,16);/q;+1/p-1 |
Clé InChI |
NYUMEYVVSINMIU-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1)OCCCS(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




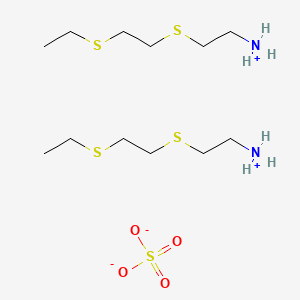
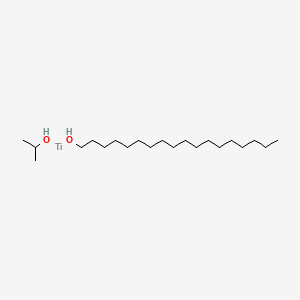
![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)
